molecular formula C19H20N4O3S B2743074 5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide CAS No. 1048677-57-1

5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide

Cat. No.: B2743074
CAS No.: 1048677-57-1
M. Wt: 384.45
InChI Key: GGCSGNWUQPZEGQ-UHFFFAOYSA-N
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Description

5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide is a complex organic compound that features a quinoline, thiazole, and pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the quinoline moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.

    Thiazole formation: Thiazole rings can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Pyrrolidine ring synthesis: Pyrrolidine rings can be formed through cyclization reactions involving amines and carbonyl compounds.

    Coupling reactions: The final compound can be assembled through coupling reactions, such as amide bond formation, using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the quinoline or thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with such structures might be used as ligands in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.

    Fluorescent Probes: Quinoline derivatives are often used as fluorescent probes in biological imaging.

Medicine

    Drug Development: The compound might be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine or quinine, known for their antimalarial activity.

    Thiazole derivatives: Like thiamine (vitamin B1), essential for metabolic processes.

    Pyrrolidine derivatives: Such as nicotine, which acts on nicotinic acetylcholine receptors.

Uniqueness

The uniqueness of 5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide lies in its combined structural features, which might confer unique biological activities or chemical properties not seen in simpler analogs.

Biological Activity

5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic implications of this compound, drawing on diverse sources of research.

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the tetrahydroquinoline core and subsequent modifications to introduce the thiazole and pyrrolidine moieties. The synthetic routes often utilize various reaction conditions such as cyclization and nucleophilic substitutions to achieve the desired molecular structure.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, certain thiazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the tetrahydroquinoline scaffold may enhance these properties due to its established bioactivity.

Antitumor Activity

Compounds with similar frameworks have demonstrated antitumor effects. A study highlighted that tetrahydroisoquinoline derivatives possess antitumor activity against various human cancer cell lines . The mechanism often involves inhibition of key enzymes or pathways critical for cancer cell proliferation.

Antiparasitic Activity

The tetrahydroquinoline core has been linked to antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. Compounds derived from this scaffold have shown promising results in vitro against resistant strains . This suggests that this compound could also possess similar activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through structure-activity relationship studies. Variations in substituents on the thiazole and pyrrolidine rings significantly affect biological efficacy. For example:

Substituent Biological Activity Impact on Efficacy
Thiazole ringAntimicrobialEnhances activity
Pyrrolidine ringAntitumorIncreases potency
Tetrahydroquinoline coreAntiparasiticCritical for activity

Case Studies

Several studies have reported on compounds structurally related to this compound:

  • Antimicrobial Study : A series of thiazole derivatives were tested against common pathogens and exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .
  • Antitumor Research : Tetrahydroisoquinoline derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Compounds demonstrated IC50 values significantly lower than conventional chemotherapeutics .
  • Antiparasitic Evaluation : In vitro assays revealed that certain tetrahydroquinoline derivatives effectively inhibited P. falciparum growth with IC50 values in the nanomolar range .

Properties

IUPAC Name

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-16-8-7-14(21-16)18(26)22-19-20-13(11-27-19)10-17(25)23-9-3-5-12-4-1-2-6-15(12)23/h1-2,4,6,11,14H,3,5,7-10H2,(H,21,24)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCSGNWUQPZEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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